3-fluoro-4-(propan-2-yl)aniline hydrochloride
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Overview
Description
3-Fluoro-4-(propan-2-yl)aniline hydrochloride is a chemical compound characterized by the presence of a fluorine atom and an isopropyl group attached to an aniline moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-4-(propan-2-yl)aniline hydrochloride typically involves the following steps:
Nitration: The starting material, 3-fluoro-4-(propan-2-yl)benzene, undergoes nitration to form 3-fluoro-4-(propan-2-yl)nitrobenzene.
Reduction: The nitro group in 3-fluoro-4-(propan-2-yl)nitrobenzene is reduced to an amine group, resulting in 3-fluoro-4-(propan-2-yl)aniline.
Acidification: The aniline is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form corresponding nitroso, nitro, and azo compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Typical reagents include halogens, nitric acid, and sulfuric acid.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and azo compounds.
Reduction: Amine derivatives and other reduced forms.
Substitution: Halogenated derivatives and nitro-substituted compounds.
Scientific Research Applications
3-Fluoro-4-(propan-2-yl)aniline hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: The compound is employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-fluoro-4-(propan-2-yl)aniline hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Fluoro-4-(propan-2-yl)benzoic acid
3-Fluoro-4-(methanesulfonamido)phenylmethyl-7-propan-2-yl-2H-chromene-3-carboxamide
2-Fluoro-4-[1,1,1,3,3,3-hexafluoro-2-(3-fluoro-4-hydroxyphenyl)propan-2-yl]phenol
Uniqueness: 3-Fluoro-4-(propan-2-yl)aniline hydrochloride is unique due to its specific combination of fluorine and isopropyl groups, which influence its chemical reactivity and biological activity. This combination provides distinct advantages in certain applications compared to similar compounds.
Properties
CAS No. |
2613385-13-8 |
---|---|
Molecular Formula |
C9H13ClFN |
Molecular Weight |
189.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.